Tiacumicin C - 106008-70-2

Tiacumicin C

Catalog Number: EVT-263927
CAS Number: 106008-70-2
Molecular Formula: C52H74Cl2O18
Molecular Weight: 1058 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Source and Classification

Tiacumicin C is classified as a glycosylated macrolide antibiotic. It is part of a broader class of compounds that exhibit a macrocyclic lactone structure, which is characteristic of many antibiotics. The biosynthetic pathway for tiacumicin C involves several enzymatic steps that modify the core structure, leading to its final active form. The gene cluster responsible for the biosynthesis of tiacumicin C has been identified and characterized, revealing a complex interplay of various enzymes that facilitate its production from the Dactylosporangium species .

Synthesis Analysis

The synthesis of tiacumicin C has been explored through various methodologies, including total synthesis and biosynthetic approaches. The total synthesis often involves multiple steps that require careful selection of reagents and conditions to achieve desired yields and selectivity.

  1. Total Synthesis Methods:
    • Recent studies have reported total synthesis strategies that utilize advanced synthetic techniques such as glycosylation reactions and macrolactonization. For instance, the use of specific activating agents like mercury compounds has been noted in the synthesis of related tiacumicin congeners .
    • The process typically includes strategic assembly of the aglycone and sugar moieties, followed by cyclization to form the macrolide structure .
    • A notable approach involves selective β-glycosylation, which is critical for constructing the glycosidic bonds in tiacumicin C. This step often employs catalysts or protective group strategies to enhance selectivity and yield .
  2. Biosynthetic Pathway:
    • The biosynthetic gene cluster for tiacumicin C has been characterized, revealing several open reading frames that encode enzymes involved in its biosynthesis. Key enzymes include glycosyltransferases and halogenases, which play essential roles in modifying the core structure .
Molecular Structure Analysis

Tiacumicin C features a complex molecular structure characterized by a large macrocyclic ring with multiple stereocenters and functional groups.

  • Molecular Formula: The molecular formula for tiacumicin C is C30H47N1O9C_{30}H_{47}N_{1}O_{9}.
  • Structural Features:
    • The molecule contains a macrolide backbone with a characteristic lactone ring.
    • It also features multiple hydroxyl groups and a sugar moiety attached via a glycosidic bond.
  • Stereochemistry: The stereochemical configuration is crucial for its biological activity, with specific orientations contributing to its interaction with bacterial ribosomes .
Chemical Reactions Analysis

Tiacumicin C undergoes several chemical reactions that are significant for its biological activity:

  1. Antibiotic Mechanism: As an RNA polymerase inhibitor, tiacumicin C interferes with bacterial transcription processes.
  2. Glycosylation Reactions: The formation of glycosidic bonds is critical in constructing the final antibiotic structure.
  3. Stability Reactions: The compound's stability can be affected by environmental factors such as pH and temperature, influencing its efficacy against bacteria .
Mechanism of Action

The mechanism of action for tiacumicin C primarily involves inhibition of bacterial RNA polymerase. This inhibition disrupts RNA synthesis, leading to cell death:

  • Target Interaction: Tiacumicin C binds to the active site of RNA polymerase, preventing it from synthesizing mRNA.
  • Effect on Bacteria: This action is particularly effective against Gram-positive bacteria, making it a valuable therapeutic agent against infections caused by resistant strains .
Physical and Chemical Properties Analysis

Tiacumicin C exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: Tiacumicin C shows stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light .
Applications

Tiacumicin C has promising applications in various fields:

  1. Antibiotic Therapy: It is primarily investigated for treating Clostridium difficile infections and other resistant bacterial infections.
  2. Research Tool: Due to its unique mechanism of action, tiacumicin C serves as a valuable tool in microbial research, helping scientists understand bacterial resistance mechanisms.
  3. Biosynthetic Studies: The characterization of its biosynthetic pathway allows researchers to explore genetic engineering approaches to produce structural analogues with improved efficacy or reduced toxicity .
Historical Context & Discovery Trajectory

Phylogenetic Origins of Tiacumicin-Producing Actinomycetes

Tiacumicin C belongs to the 18-membered macrolide family biosynthesized by soil-dwelling Actinomycetes, primarily within the order Micromonosporales. The compound was first isolated alongside tiacumicins A and B from Dactylosporangium aurantiacum subspecies hamdenensis (NRRL 18085), identified in a 1985 soil sample from Hamden, Connecticut [1] [5]. Genomic analyses reveal that the tiacumicin biosynthetic gene cluster (tia) encodes a modular polyketide synthase (PKS) system with distinctive halogenase and glycosyltransferase enzymes, enabling the complex post-assembly modifications observed in tiacumicin C [5] [9]. Phylogenetically related producers include:

  • Actinoplanes deccanensis (India): Produces lipiarmycins
  • Micromonospora echinospora subsp. armeniaca (Japan): Produces clostomicinsThese geographically distinct strains share >98% 16S rRNA homology yet produce structurally analogous macrolides, suggesting horizontal gene transfer of PKS components within soil microbial communities [3] [9].

Table 1: Actinomycete Strains Producing Tiacumicin-like Compounds

Strain DesignationTaxonomic ClassificationGeographic OriginPrimary Compounds
NRRL 18085Dactylosporangium aurantiacum subsp. hamdenensisConnecticut, USATiacumicins A, B, C
DSM 43648Actinoplanes deccanensisDeccan, IndiaLipiarmycins A3/A4/B3/B4
Kitasato MB 1264Micromonospora echinospora subsp. armeniacaArmeniaClostomicins B1/B2

Early Taxonomic Classification Challenges in Dactylosporangium spp.

Initial misclassification of the tiacumicin producer stemmed from overlapping morphological traits with Actinoplanes and Micromonospora genera. Dactylosporangium exhibits:

  • Finger-shaped sporangia (vs. spherical in Actinoplanes)
  • Substrate mycelium fragmentation (absent in Micromonospora)
  • Cell wall chemotype IIA (meso-DAP, glycine) [5]The strain’s inability to utilize arabinose distinguished it from Actinoplanes deccanensis, while its sporangia motility separated it from Micromonospora [5]. Resolution required 16S rRNA sequencing (1990s), confirming a novel Dactylosporangium lineage with a unique fatty acid profile (iso-C15:0, anteiso-C17:0) [5] [9].

Table 2: Differentiation of Tiacumicin-Producing Genera

Taxonomic FeatureDactylosporangiumActinoplanesMicromonospora
Sporangia MorphologyFinger-like, sessileSpherical, flagellatedAbsent
Spore MotilityNon-motileMotileNon-motile
Cell Wall Diamino Acidmeso-DAPmeso-DAPmeso-DAP
Arabinose UtilizationNegativePositiveVariable

Cross-Disciplinary Parallels: Lipiarmycin, Clostomicin, and Tiacumicin Nomenclature Conflicts

The structural congruence of "different" macrolides led to decades of naming conflicts:

  • Lipiarmycin A3 (Lepetit, 1975): Isolated from Actinoplanes deccanensis; NMR showed dichloro-orsellinate rhamnose [3] [6]
  • Clostomicin B1 (Ōmura, 1986): Purified from Micromonospora echinospora; identical antimicrobial profile to lipiarmycin A3 [1] [3]
  • Tiacumicin B (Abbott, 1986): From Dactylosporangium aurantiacum; initially misreported as inactive against C. difficile [1]X-ray crystallography (2017) confirmed lipiarmycin A3, clostomicin B1, and tiacumicin B share identical structures, including absolute configuration (8S,11S,12R,18S,19R,26R,27S,28S,29S,30R,42R,43S,44R,45S) [3] [6]. Tiacumicin C was distinguished as a structural analog differing at C-18/C-19 stereochemistry and lacking the C-18 methyl group [3] [5].

Patent Landscapes and Intellectual Property Evolution (1980s–2000s)

Patent disputes shaped tiacumicin C’s commercial trajectory:

  • US4918174 (Abbott, 1990): Claimed "substantially pure tiacumicin B" to circumvent Lepetit’s lipiarmycin patent (US3978211) covering mixtures [1] [5]
  • Optimer Pharmaceuticals (2000s): Licensed tiacumicin B from Abbott; patented crystalline polymorphs (US7378508B2, US7863249B2) to enhance formulation stability [4] [7]
  • Litigation Outcome: Lepetit’s original claims were invalidated due to impure isolates, permitting Optimer’s fidaxomicin (tiacumicin B) FDA approval in 2011. Tiacumicin C remains unpatented as a minor fermentation component [1] [5] [7].

Table 3: Key Patents Involving Tiacumicin Compounds

Patent NumberAssigneeYearScopeOutcome
US3978211Gruppo Lepetit1976Lipiarmycin mixtures (A3/A4)Invalidated due to impurity
US4918174Abbott Labs1990Pure tiacumicin BBasis for Optimer licensing
US7378508B2Optimer2008Tiacumicin B polymorph Form IEnabled Dificid® formulation
US7863249B2Cubist2011Amorphous tiacumicin B compositionsPost-acquisition portfolio expansion

Properties

CAS Number

106008-70-2

Product Name

Tiacumicin C

IUPAC Name

[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058 g/mol

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17-

InChI Key

JFUVEKVTRJCUMZ-LQUNYSBHSA-N

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Solubility

Soluble in DMSO

Synonyms

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.